molecular formula C5H11Cl2N3 B3021834 1-(1H-imidazol-2-yl)-N-methylmethanamine CAS No. 473927-72-9

1-(1H-imidazol-2-yl)-N-methylmethanamine

Cat. No.: B3021834
CAS No.: 473927-72-9
M. Wt: 184.06
InChI Key: YUEAUYQZJOGBJG-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)-N-methylmethanamine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms

Safety and Hazards

The safety data sheet for a similar compound, (1-Methyl-1H-imidazol-2-yl)methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazole derivatives continue to be a rich source of chemical diversity and have been the focus of many research studies due to their broad range of chemical and biological properties . The development of new drugs based on imidazole-containing analogs is a remarkable area of interest in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-imidazol-2-yl)-N-methylmethanamine can be synthesized through several methods. One common approach involves the reaction of 2-lithio-1-methyl-1H-imidazole with formaldehyde, followed by reductive amination. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, alkyl halides.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole compounds.

Comparison with Similar Compounds

    1H-imidazole: The parent compound of 1-(1H-imidazol-2-yl)-N-methylmethanamine, featuring a similar imidazole ring structure.

    2-methylimidazole: A methylated derivative of imidazole, differing in the position of the methyl group.

    Histamine: A biologically active compound containing an imidazole ring, involved in immune responses.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1H-imidazol-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-4-5-7-2-3-8-5/h2-3,6H,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNGQGIWLUWGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473927-72-9
Record name [(1H-imidazol-2-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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